molecular formula C22H23FN2O4S B282676 Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B282676
M. Wt: 430.5 g/mol
InChI Key: GUFFXHNMRWEKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as FMP-CTP, has shown promise as a tool for investigating various biochemical and physiological processes.

Mechanism of Action

Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate acts as a substrate analog for the enzyme RNA polymerase, which is responsible for catalyzing the synthesis of RNA from DNA templates. When incorporated into the growing RNA chain, Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate causes premature termination of transcription, leading to the production of truncated RNA molecules.
Biochemical and Physiological Effects:
The use of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in scientific research has revealed several biochemical and physiological effects. For example, studies have shown that Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can inhibit protein synthesis by interfering with the elongation phase of translation. Additionally, Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to activate P2Y purinergic receptors, which are involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its specificity for RNA polymerase, which allows for precise investigation of transcriptional mechanisms. However, Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be expensive to synthesize and is not readily available from commercial sources. Additionally, the premature termination of transcription caused by Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can complicate data interpretation in some experiments.

Future Directions

There are several future directions for the use of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in scientific research. One area of interest is the investigation of the role of RNA polymerase in disease states, such as cancer. Additionally, the development of new analogs of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate with modified properties could lead to new insights into transcriptional mechanisms. Finally, the use of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in combination with other tools, such as CRISPR-Cas9 gene editing, could enable more precise manipulation of gene expression.

Synthesis Methods

The synthesis of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several steps that require expertise in organic chemistry. One commonly used method involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzyl alcohol, followed by the addition of methyl isothiocyanate and ethyl cyanoacetate. The resulting product is then purified using column chromatography to obtain Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in high purity.

Scientific Research Applications

Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in a variety of scientific research applications, including studies of protein synthesis, RNA metabolism, and nucleotide signaling pathways. One notable application of Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is in the study of RNA polymerase, where it has been used as a substrate analog to investigate the mechanism of transcription.

properties

Molecular Formula

C22H23FN2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H23FN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)14-5-10-18(27-3)15(11-14)12-29-17-8-6-16(23)7-9-17/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30)

InChI Key

GUFFXHNMRWEKDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C

Origin of Product

United States

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